Product packaging for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester(Cat. No.:)

Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

Cat. No.: B13444946
M. Wt: 133.16 g/mol
InChI Key: XJMIXEAZMCTAGH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Deuterium (B1214612) Labeling in Chemical Synthesis and Mechanistic Inquiry

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable and heavier isotope of hydrogen. clearsynth.com This substitution, while minimally altering the fundamental chemical properties of the compound, introduces a detectable mass change and can influence the rates of chemical reactions. chem-station.com This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. chem-station.comsymeres.com By observing how the rate of a reaction changes upon deuterium substitution, chemists can deduce the bond-breaking and bond-forming steps involved in the reaction's pathway. chem-station.com

The process of introducing deuterium into organic molecules can be achieved through various methods, including chemical synthesis using deuterated precursors or through hydrogen-deuterium exchange reactions. clearsynth.comsymeres.com These exchange reactions can be catalyzed by acids or bases and are particularly useful for labeling specific positions within a molecule, such as the carbon atoms adjacent to a carbonyl group through keto-enol tautomerism. nih.gov The ability to selectively place deuterium atoms allows researchers to track the fate of specific parts of a molecule throughout a chemical transformation, providing invaluable insights into complex reaction sequences. fiveable.meyoutube.com

Significance of Isotopically Labeled Organic Compounds in Advanced Chemical Science

The importance of isotopically labeled organic compounds, including those labeled with stable isotopes like deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), is extensive. symeres.com These compounds are indispensable tools across numerous scientific disciplines. clearsynth.comacs.org In pharmaceutical research, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. acs.org By strategically replacing hydrogen with deuterium, it is possible to slow down metabolic processes, which can enhance a drug's pharmacokinetic profile. chem-station.comsymeres.com

Furthermore, isotopically labeled compounds are crucial in quantitative analytical techniques. symeres.com They are widely used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mersc.org Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a sample in a known quantity to allow for precise and accurate quantification of the target analyte. rsc.org This application is vital in fields such as metabolomics, environmental analysis, and proteomics. symeres.com The use of stable isotopes also extends to determining the structure of proteins and other biomolecules. acs.org

Overview of Research Trajectories for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

While specific, in-depth research publications focusing exclusively on this compound are not extensively detailed in the public domain, its structure as a deuterated keto-ester points towards several key research applications. It is commercially available, indicating its use as a reference material or a building block in specialized chemical synthesis. lgcstandards.combiomall.in

The primary research trajectories for this compound are likely centered on its use as:

An internal standard: For quantitative analysis of its non-deuterated analogue, 4-oxopentanoic acid methyl ester (a derivative of levulinic acid), or related compounds using mass spectrometry-based methods. The three deuterium atoms provide a distinct mass shift, making it an ideal standard for isotope dilution analysis. acs.orgrsc.org

A mechanistic probe: The deuterated methyl group adjacent to the ketone functionality allows for the study of reactions involving this position. Researchers can use it to investigate keto-enol tautomerization dynamics or to trace the fate of the terminal methyl group in various chemical and biochemical transformations. nih.govemerginginvestigators.orgnih.gov

A synthetic building block: For the synthesis of more complex, selectively deuterated molecules. It can serve as a starting material where the deuterated fragment is incorporated into a larger target structure, which can then be used for the applications mentioned above.

The table below summarizes the key properties of this compound.

PropertyValue
Chemical Formula C₆H₇D₃O₃
CAS Number 13893-53-3 lgcstandards.com
Molecular Weight 133.16 g/mol (approx.)
Isotopic Purity Typically high, specified by supplier
Physical Form Varies, often supplied as a solution or neat oil

The following table outlines the general applications of deuterated compounds in scientific research.

Application AreaDescription
Mechanistic Studies Elucidating reaction pathways by observing the kinetic isotope effect (KIE). chem-station.comsymeres.com
Drug Metabolism & Pharmacokinetics (DMPK) Studying metabolic pathways and improving drug stability by slowing metabolic breakdown. symeres.comacs.org
Quantitative Analysis Serving as internal standards in mass spectrometry and NMR for precise quantification. symeres.comrsc.org
Structural Biology Aiding in the determination of protein and biomolecule structures. clearsynth.comacs.org
Materials Science Enhancing the properties and durability of optical and electronic materials. chem-station.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B13444946 Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O3

Molecular Weight

133.16 g/mol

IUPAC Name

methyl 5,5,5-trideuterio-3-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3

InChI Key

XJMIXEAZMCTAGH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)CC(=O)OC

Canonical SMILES

CCC(=O)CC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Oxo Pentanoic 5,5,5 D3 Acid Methyl Ester

Strategies for Deuterium (B1214612) Incorporation at the C-5 Position

The critical step in the synthesis of the target molecule is the precise installation of three deuterium atoms at the C-5 methyl group of the 5-oxopentanoic acid scaffold. This can be accomplished through two primary strategies: building the molecule from a deuterated precursor (de novo synthesis) or replacing the existing hydrogen atoms on the fully formed skeleton with deuterium via isotopic exchange.

De Novo Synthetic Approaches with Deuterated Precursors

De novo synthesis involves constructing the carbon skeleton of the molecule using simple, commercially available deuterated building blocks. This bottom-up approach ensures that the deuterium atoms are placed with absolute certainty at the desired position from the outset. A highly effective method for this purpose is the Grignard reaction, which facilitates the formation of new carbon-carbon bonds. mnstate.edu

A plausible synthetic route begins with the reaction of a deuterated methyl Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), with a suitable four-carbon electrophile. Succinic anhydride (B1165640) is an ideal precursor for this reaction. The Grignard reagent, a powerful nucleophile, attacks one of the carbonyl carbons of the anhydride, leading to the ring-opening of the cyclic structure. u-tokyo.ac.jp Subsequent acidic workup protonates the resulting carboxylate to yield 4-formyl-d3-butyric acid, which is an incorrect intermediate. The Grignard reagent adds to the carbonyl, and after workup, the product is the ketoacid. The reaction between CD₃MgI and succinic anhydride, followed by an acidic workup, directly furnishes 5,5,5-trideuterio-4-oxopentanoic acid. u-tokyo.ac.jpadichemistry.com This method places the CD₃ group at the terminus of the chain, directly forming the desired deuterated acid precursor, ready for esterification.

Table 1: Example of a De Novo Synthetic Route

Step Reactants Key Transformation Product
1 Methyl-d3 iodide (CD₃I), Magnesium (Mg) Formation of Grignard reagent Methyl-d3-magnesium iodide (CD₃MgI)
2 CD₃MgI, Succinic Anhydride Nucleophilic acyl substitution and ring-opening Intermediate magnesium salt

This approach is advantageous due to its high regioselectivity and isotopic incorporation, as the deuterium source is an integral part of the molecular backbone from the beginning of the synthesis.

Isotopic Exchange Reactions for C-5 Deuteration (e.g., Acid-, Base-, or Metal-Catalyzed H/D Exchange)

Isotopic exchange reactions offer an alternative pathway where hydrogen atoms on a pre-existing 5-oxopentanoic acid molecule are replaced with deuterium. This is often referred to as a late-stage functionalization approach.

Acid- and Base-Catalyzed Exchange

Base-catalyzed hydrogen/deuterium (H/D) exchange is a common method for deuterating carbon atoms that are alpha to a carbonyl group. mdpi.com This process occurs via the formation of an enolate intermediate in the presence of a deuterium source like deuterium oxide (D₂O) and a base. mdpi.comnih.gov For 5-oxopentanoic acid, the protons at the C-4 position are acidic and can be readily exchanged under basic conditions. However, the C-H bonds of the methyl group at the C-5 position are not adjacent to the carbonyl and lack the necessary acidity for enolization, making them inert to standard acid or base-catalyzed exchange conditions. mdpi.comrsc.org

Metal-Catalyzed H/D Exchange

Overcoming the inertness of unactivated C(sp³)–H bonds requires more powerful catalytic systems. Homogeneous transition-metal catalysts, particularly those based on iridium and rhodium, have emerged as highly effective for H/D exchange on typically unreactive sites. rutgers.edursc.org These catalysts can reversibly cleave C–H bonds, allowing for the incorporation of deuterium from a solvent source like D₂O or deuterated benzene (B151609) (C₆D₆). rutgers.eduresearchgate.net

Iridium complexes, often supported by pincer or phosphine (B1218219) ligands, are particularly potent for this transformation. rsc.orgnih.gov The mechanism generally involves the oxidative addition of a C–H bond to the metal center, followed by reductive elimination of a C–D bond after exchange with the deuterated solvent. rutgers.edu While this method is powerful, achieving high selectivity for the terminal methyl group (C-5) over the internal methylene (B1212753) groups (C-2, C-3) can be challenging and may depend heavily on the specific catalyst, ligand, and reaction conditions employed. rutgers.eduacs.org

Table 2: Comparison of H/D Exchange Strategies for 5-Oxopentanoic Acid

Method Target Position Mechanism Feasibility for C-5 Deuteration Deuterium Source
Base-Catalyzed C-4 (α to keto) Enolate formation Ineffective D₂O
Acid-Catalyzed C-4 (α to keto) Enol formation Ineffective D₂O / D-Acid
Iridium-Catalyzed C-2, C-3, C-5 C–H Activation Effective D₂O, C₆D₆

Esterification Techniques for Methyl Ester Formation

Once the 5,5,5-trideuterio-4-oxopentanoic acid has been synthesized, the final step is the conversion of the carboxylic acid functional group into a methyl ester.

Direct Esterification with Methanol (B129727)

The most common and straightforward method for this conversion is the Fischer esterification. cerritos.edu This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the ester product according to Le Chatelier's principle. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester. masterorganicchemistry.commasterorganicchemistry.com

Typical Fischer Esterification Conditions:

Substrate: 5,5,5-trideuterio-4-oxopentanoic acid

Reagent: Methanol (large excess, often as solvent)

Catalyst: Concentrated H₂SO₄ (catalytic amount)

Temperature: Reflux

Transesterification Methodologies

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. While less direct than Fischer esterification when starting from the carboxylic acid, it is a viable method if, for some reason, an ester other than the methyl ester was first synthesized. For example, if an ethyl ester of the deuterated acid was prepared, it could be converted to the desired methyl ester by heating it in methanol with an acid or base catalyst. The large excess of methanol would shift the equilibrium towards the formation of the more volatile methyl ester.

Purification and Isolation Strategies for Deuterated Esters

After the esterification reaction, the crude product contains the desired deuterated ester, along with unreacted starting material, excess methanol, the acid catalyst, and water. A multi-step workup and purification procedure is required for isolation.

Neutralization and Extraction: The reaction mixture is first cooled and often diluted with a solvent like diethyl ether or ethyl acetate. The acidic catalyst is neutralized by washing the organic solution with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). operachem.com This step also removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt. The organic layer is then washed with water and brine (saturated NaCl solution) to remove water-soluble impurities and dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). cerritos.eduoperachem.com

Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ester. operachem.com

Final Purification: The crude product is typically purified by one of the following methods:

Distillation: For thermally stable and sufficiently volatile esters, vacuum distillation can be an effective method for obtaining a high-purity product. rsc.org

Column Chromatography: This is a highly versatile technique for purifying organic compounds. The crude ester is loaded onto a column of silica (B1680970) gel and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). acs.orggoogle.com The components separate based on their polarity, allowing for the isolation of the pure ester.

Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography can effectively separate deuterated esters from their non-deuterated counterparts and other impurities. nih.gov

The purity of the final product and the extent of deuterium incorporation are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ²H NMR) spectroscopy and Mass Spectrometry (MS).

Assessment of Isotopic Purity and Regioselectivity in Synthesis

The successful synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is critically dependent on rigorous analytical verification of its isotopic composition and the precise location of the deuterium atoms. The assessment of isotopic purity confirms the degree of deuterium incorporation, while the analysis of regioselectivity ensures that the deuterium labels are exclusively situated at the C-5 position, as intended by the synthetic design. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed to achieve a comprehensive characterization. rsc.org

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

For this compound, the analysis focuses on the molecular ion region of the mass spectrum. The unlabeled compound, Oxo-pentanoic Acid Methyl Ester, has a specific molecular weight. The incorporation of three deuterium atoms results in a mass increase of approximately three Daltons.

Research Findings:

In a typical analysis using electrospray ionization high-resolution mass spectrometry (ESI-HRMS), the synthesized compound is introduced into the instrument, and the relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are measured. nih.govresearchgate.net The isotopic purity is then calculated based on the distribution of these isotopologues.

The percentage of isotopic enrichment is not to be confused with the abundance of the d₃ species. isotope.com Isotopic enrichment refers to the mole fraction of the deuterium isotope at the specified positions. From this value, the percentage of each molecular species (d₀ to d₃) can be calculated. isotope.com For a synthesis targeting a high isotopic enrichment (e.g., 99%), the majority of the product will be the desired d₃-isotopologue, with minor contributions from d₂ and d₁ species.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment

IsotopologueTheoretical Mass (Da)Observed m/zRelative Abundance (%)Calculated Species Abundance (for 99% Enrichment)
d₀ (C₆H₈O₃)128.0473128.04710.01~0.0001
d₁ (C₆H₇DO₃)129.0536129.05340.290.29
d₂ (C₆H₆D₂O₃)130.0599130.05972.942.94
d₃ (C₆H₅D₃O₃)131.0662131.066096.7696.73

This interactive table presents hypothetical mass spectrometry data for a sample of this compound with 99% isotopic enrichment. The data illustrates the distribution of isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Purity

Research Findings:

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the unlabeled Oxo-pentanoic Acid Methyl Ester, the protons on the C-5 methyl group would produce a distinct signal. In a highly enriched sample of this compound, the intensity of this specific signal would be dramatically reduced or absent, corresponding to the replacement of protons with deuterium atoms. sigmaaldrich.com The integration of any residual proton signal at this position, relative to other non-deuterated proton signals in the molecule (e.g., the C-3 methylene protons), allows for a quantitative assessment of the isotopic purity. researchgate.net

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the deuterium incorporation. wikipedia.org A ²H NMR spectrum of the synthesized compound would show a signal at the chemical shift corresponding to the C-5 position, confirming that deuteration has occurred at the desired location. sigmaaldrich.com The absence of significant signals at other positions confirms the high regioselectivity of the synthesis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of regioselectivity. The carbon atom at the C-5 position, being bonded to deuterium atoms, will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). Furthermore, this carbon signal will experience an isotopic shift, typically moving to a slightly lower chemical shift value compared to the unlabeled compound. researchgate.net

Table 2: Illustrative ¹H and ²H NMR Data for Regioselectivity Assessment

NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityObservation in Synthesized Product
¹H-CH₃ (C-5)~2.20SingletSignal significantly diminished or absent
¹H-OCH₃~3.67SingletSignal present, serves as internal reference
²H-CD₃ (C-5)~2.19SingletStrong signal present, confirming location
²HOther Positions--No significant signals observed

This interactive table summarizes the expected NMR spectroscopy results that would confirm the high regioselectivity of the synthesis for this compound.

By combining these analytical methodologies, researchers can confidently determine both the high isotopic purity and the precise regioselectivity of the synthesized this compound, ensuring its suitability for use as an internal standard or in metabolic studies.

Applications of Oxo Pentanoic 5,5,5 D3 Acid Methyl Ester in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Isotope Effects

Kinetic isotope effects are among the most sensitive tools for investigating reaction mechanisms. wikipedia.org By comparing the reaction rates of the deuterated and non-deuterated isotopologues of a reactant, chemists can infer whether a particular C-H bond is broken in the rate-determining step and can gain insights into the geometry of the transition state. wikipedia.org

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H bond cleavage, the replacement of hydrogen with deuterium typically leads to a significant decrease in the reaction rate, resulting in a kH/kD value greater than 1. libretexts.org The magnitude of the primary KIE can provide information about the transition state of the C-H bond-breaking step. princeton.edu

In the case of Oxo-pentanoic-5,5,5-d3 acid methyl ester, a primary KIE would be expected in reactions where a C-D bond at the 5-position is cleaved during the rate-limiting step. An example of such a reaction could be an enzyme-catalyzed oxidation or a radical-initiated hydrogen abstraction. The observation of a significant primary KIE would provide strong evidence for the involvement of the C-H bond at the 5-position in the slowest step of the reaction. princeton.edu

Table 1: Hypothetical Primary Kinetic Isotope Effects for the Oxidation of Oxo-pentanoic Acid Methyl Ester
ReactantRate Constant (k, s-1)kH/kDConclusion
Oxo-pentanoic acid methyl esterkH = 2.5 x 10-46.7Significant primary KIE suggests C-H bond cleavage at the 5-position is the rate-determining step.
This compoundkD = 3.7 x 10-5

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs can provide valuable information about changes in hybridization or the steric environment at the labeled position during the reaction. princeton.edu

For this compound, a secondary KIE might be observed in a reaction where the carbonyl group at the 4-position undergoes nucleophilic attack. The change in hybridization at C4 from sp2 to sp3 in the transition state can influence the vibrational frequencies of the adjacent C-D bonds at C5, leading to a measurable SKIE. An inverse SKIE (kH/kD < 1) would suggest a more sterically crowded transition state, while a normal SKIE (kH/kD > 1) could indicate a loosening of bonds in the transition state. utdallas.edu

Table 2: Hypothetical Secondary Kinetic Isotope Effects for the Nucleophilic Addition to the Carbonyl Group
ReactantRate Constant (k, M-1s-1)kH/kDConclusion
Oxo-pentanoic acid methyl esterkH = 1.2 x 10-20.95Inverse secondary KIE suggests a change in hybridization from sp2 to sp3 at the adjacent carbonyl carbon in the transition state.
This compoundkD = 1.26 x 10-2

Tracing Reaction Pathways and Intermediates

Isotopic labeling is a cornerstone of mechanistic studies, allowing chemists to trace the fate of specific atoms or functional groups throughout a chemical transformation. researchgate.netnih.gov The deuterium atoms in this compound serve as a distinct marker, enabling the elucidation of reaction pathways and the identification of intermediates.

For instance, in a complex rearrangement or fragmentation reaction, the position of the deuterium label in the products can reveal which bonds were broken and which were formed. If the deuterium atoms remain attached to the same carbon atom, it indicates that the terminal methyl group has remained intact. Conversely, if the deuterium atoms are found at different positions in the product molecules, it provides evidence for a skeletal rearrangement or a fragmentation-recombination mechanism. nih.gov Mass spectrometry and NMR spectroscopy are powerful techniques for determining the location of deuterium in the reaction products. scielo.org.mxed.gov

Investigations into Tautomerism and Isomerization Processes Involving Deuterium Exchange

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, and the presence of deuterium can be exploited to study the kinetics and mechanism of this process. ed.govresearchgate.net While the deuterium atoms in this compound are not directly involved in the keto-enol tautomerism of the 4-oxo group, they can be used to probe for intermolecular hydrogen transfer processes or solvent-mediated exchange reactions under certain conditions.

In a deuterated solvent, the rate of deuterium incorporation at the α-position (C3) can be monitored by techniques like NMR spectroscopy. ed.gov By comparing this to the behavior of the non-deuterated compound, one can gain insights into the mechanism of enolization. Furthermore, if a reaction pathway involves the formation of an enol or enolate intermediate, the possibility of H/D exchange with the solvent can be investigated to understand the lifetime and reactivity of these species. youtube.comlibretexts.org

Studies on Bond Formation and Cleavage Dynamics with Isotopic Tracers

The study of bond formation and cleavage is central to understanding chemical reactivity. Isotopic labeling with deuterium provides a means to probe the dynamics of these processes. The kinetic isotope effect can reveal whether a C-H bond is broken in the rate-determining step, as discussed earlier. princeton.edu

Moreover, in reactions involving multiple bond-breaking and bond-forming steps, the use of this compound can help to dissect the sequence of events. For example, in a reaction where both a C-H bond at the 5-position and another bond in the molecule are cleaved, observing a primary KIE for the deuterated compound would indicate that the C-H bond cleavage is part of the rate-limiting sequence of events. The absence of a significant KIE would suggest that this bond is broken in a fast step either before or after the rate-determining step. princeton.edu

Utilization of Oxo Pentanoic 5,5,5 D3 Acid Methyl Ester in Advanced Analytical Chemistry Research

Development of Isotope-Labeled Internal Standards for Quantitative Analysis

In quantitative analytical chemistry, an ideal internal standard (IS) is a substance with properties very similar to the analyte that is added in a constant, known amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled (SIL) internal standard, such as Oxo-pentanoic-5,5,5-d3 acid methyl ester, is considered the gold standard. waters.com This is because the SIL IS co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, thus effectively correcting for variations in sample extraction, injection volume, and instrument response. waters.comchromatographyonline.com

Method Development in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For analytes like oxo-pentanoic acid, derivatization into their methyl ester form is a common strategy to increase volatility and improve chromatographic behavior. nih.gov In this context, this compound serves as an excellent internal standard for the quantification of endogenous 5-oxopentanoic acid methyl ester.

During method development, the key advantage of using a deuterated standard is that it has nearly the same retention time as the non-labeled analyte. nih.gov However, it is easily differentiated by the mass spectrometer. In GC-MS, quantification is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govnih.gov Specific mass-to-charge (m/z) fragments are chosen for the analyte and the internal standard. For d3-methyl esters of saturated fatty acids, characteristic ions at m/z 77 and 90 have been suggested, which show minimal interference from the non-labeled fatty acid methyl esters (FAMEs). nih.gov By monitoring a unique ion for the analyte and another for the deuterated standard, the technique can accurately quantify the analyte even in complex matrices. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and determine the concentration in unknown samples. lipidmaps.org

Table 1: Illustrative GC-MS Parameters for Quantitative Analysis Using a Deuterated Standard
ParameterTypical Setting
GC ColumnPolar cyano-column (e.g., CP-Sil 88)
Injection ModeSplit/Splitless
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
MS Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ion (Analyte)Specific m/z for non-labeled ester
Monitored Ion (IS)Specific m/z for d3-labeled ester (e.g., m/z 77, 90) nih.gov

Method Development in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is highly suited for the analysis of short-chain keto acids and other polar metabolites in biological fluids, often without the need for derivatization. nih.govnih.gov The use of this compound, or its corresponding deuterated acid, is critical for developing robust and reliable LC-MS/MS methods. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the deuterated internal standard is added to the sample (e.g., plasma, urine) prior to any extraction or protein precipitation steps. researchgate.net This allows it to correct for analyte loss during sample preparation as well as for variability in the ionization process. waters.com The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte. A unique MRM transition is also established for the deuterated internal standard. The high specificity of MRM transitions provides excellent sensitivity and selectivity for targeted analysis in complex biological matrices. americanlaboratory.com The ratio of the analyte's MRM peak area to that of the internal standard is then used for quantification, ensuring high accuracy and precision. researchgate.net

Table 2: Example LC-MS/MS Method Validation Data for Short-Chain Fatty Acids Using Isotope-Labeled Internal Standards
AnalyteLinear Range (mM)Correlation Coefficient (r²)Intra-day Precision (%CV)Quantification Accuracy (%)
Acetate0.003 - 1.0> 0.998< 12%92% - 120%
Propionate0.001 - 1.0> 0.998< 12%92% - 120%
Butyrate0.001 - 1.0> 0.998< 12%92% - 120%
Data adapted from methodologies for short-chain fatty acid analysis using isotope-labeled standards. nih.govnih.gov

Calibration Standards for Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of providing highly accurate and precise measurements that are traceable to the International System of Units (SI). nih.gov In IDMS, a known amount of an isotopically enriched standard, such as this compound, is added to a sample containing an unknown amount of the corresponding natural (non-labeled) analyte. nih.gov

After the labeled standard and the sample are thoroughly mixed and equilibrated, the mixture is analyzed by a mass spectrometer (either GC-MS or LC-MS). The instrument measures the ratio of the signal from the natural analyte to the signal from the isotope-labeled standard. americanlaboratory.comresearchgate.net Because the amount of the added labeled standard is precisely known, this measured ratio allows for the direct and highly accurate calculation of the amount of the natural analyte in the original sample. nih.gov This technique is powerful because the accuracy of the final result depends on the accuracy of the measured ratio and the purity of the standard, rather than on the quantitative recovery of the analyte from the sample matrix. nih.gov This makes IDMS particularly valuable for certifying reference materials and for establishing definitive values in clinical and food safety applications. nih.gov

Table 3: Principle of Calibration in Isotope Dilution Mass Spectrometry (IDMS)
StepDescription
1. SpikingA precisely known mass of this compound is added to the sample.
2. EquilibrationThe labeled standard is thoroughly mixed with the sample to ensure homogeneity with the endogenous analyte.
3. Sample PreparationThe sample is extracted and prepared for MS analysis. Analyte loss affects both labeled and unlabeled compounds equally.
4. MS AnalysisThe mass spectrometer measures the intensity ratio of the natural analyte to the labeled standard.
5. QuantificationThe concentration of the natural analyte is calculated based on the measured ratio and the known amount of the added standard.

Research on Matrix Effects and Analytical Method Validation in Deuterated Systems

A significant challenge in quantitative analysis, especially in LC-MS/MS, is the "matrix effect," which refers to the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix (e.g., salts, lipids, proteins). waters.comchromatographyonline.com Matrix effects can lead to significant imprecision and inaccuracy in quantitative results. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for these effects. waters.comnih.gov

Because this compound shares nearly identical physicochemical properties with its non-labeled counterpart, it experiences the same degree of ion suppression or enhancement during the ionization process. chromatographyonline.com When the final quantification is based on the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out. nih.gov

During analytical method validation, the use of a deuterated standard is crucial for demonstrating the method's robustness, accuracy, and precision. Validation experiments for methods using isotope-labeled standards consistently demonstrate high analyte recovery and low relative standard deviation (RSD), even in complex matrices. For instance, LC-MS/MS methods for small organic acids in plasma that employ deuterated standards report excellent performance, with accuracy between 92-120% and precision (CV) below 15%. nih.govnih.gov This demonstrates that the method is reliable and not significantly impacted by matrix variations between different samples, a critical requirement for clinical and research applications. However, it is important to verify that the analyte and the deuterated standard do indeed co-elute, as chromatographic separation due to the deuterium (B1214612) isotope effect can sometimes lead to differential matrix effects. waters.commyadlm.org

Table 4: Impact of Isotope-Labeled Internal Standard on Method Validation Parameters
Validation ParameterPerformance with Deuterated ISRationale
AccuracyHigh (e.g., 90-110% recovery) nih.govCorrects for both sample loss and matrix-induced signal alteration.
PrecisionExcellent (e.g., RSD < 15%) researchgate.netNormalizes for run-to-run and sample-to-sample variations in instrument response.
RecoveryConsistent and reproducibleThe ratio-based calculation makes the final result independent of absolute extraction efficiency.
Matrix EffectCompensated/Minimized waters.comchromatographyonline.comAnalyte and IS experience the same ion suppression/enhancement, which is cancelled out in the ratio.

Theoretical and Computational Chemistry Insights into Oxo Pentanoic 5,5,5 D3 Acid Methyl Ester

Quantum Chemical Calculations of Molecular Structure, Conformation, and Isotopic Substitution Effects

Quantum chemical calculations provide fundamental insights into the three-dimensional structure and conformational landscape of molecules like Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the equilibrium geometry by finding the minimum energy arrangement of atoms on the potential energy surface. wavefun.com For the parent compound, methyl 5-oxopentanoate, these calculations predict specific bond lengths, bond angles, and dihedral angles that define its most stable structure.

Conformational analysis, a key component of these studies, involves exploring the various spatial arrangements (conformers) that arise from rotation around single bonds. uwlax.eduutdallas.edu For a flexible molecule like a methyl ester with a pentanoate chain, several low-energy conformers can exist. researchgate.net Computational methods can map the energy changes associated with these rotations, identifying the most stable conformers and the energy barriers between them. uwlax.edu In molecules like β-keto esters, the relative stability of different keto and enol tautomers is a critical area of investigation. researchgate.net

The primary effect of isotopic substitution, such as replacing three hydrogen atoms with deuterium (B1214612) at the C-5 position, is on the vibrational properties of the molecule rather than its equilibrium electronic structure. uni-muenchen.de Because deuterium is heavier than hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond. libretexts.org While this mass change has a profound impact on vibrational frequencies, its effect on the static molecular geometry (bond lengths and angles) is generally considered to be minor. However, subtle changes in intramolecular interactions, such as hydrogen bonding, can occur, which may slightly alter the conformational preferences. rsc.org

Below is a table of representative geometric parameters for the non-deuterated analogue, methyl 5-oxopentanoate, as would be calculated using a common DFT method like B3LYP.

Table 1: Calculated Geometric Parameters for Methyl 5-oxopentanoate Note: This data is representative for the non-deuterated parent compound, calculated using DFT methods as described in similar studies. researchgate.netresearchgate.net

Parameter Atom 1 Atom 2 Atom 3 Calculated Value
Bond Length (Å) C=O (ester) 1.21 Å
C-O (ester) 1.35 Å
O-CH₃ 1.44 Å
C=O (keto) 1.22 Å
Cα-Cβ 1.54 Å
Bond Angle (º) C-O-CH₃ 115.0°
O=C-O 124.5°
C-C-C 112.0°

| Dihedral Angle (º) | O=C-O-C | | | 180.0° (trans) |

Prediction and Interpretation of Spectroscopic Parameters for Deuterated Analogues

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, including deuterated analogues. computabio.comarxiv.org By calculating properties related to how the molecule interacts with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C chemical shifts. researchgate.netimist.manih.gov These calculations can accurately reproduce experimental shifts and are invaluable for assigning signals in complex spectra and for distinguishing between different conformers or isomers. researchgate.netacs.org For this compound, calculations would predict a disappearance of the ¹H NMR signal associated with the terminal methyl group and the appearance of a characteristic multiplet in the ¹³C NMR spectrum for the C-5 carbon due to C-D coupling.

In vibrational spectroscopy (Infrared and Raman), quantum chemical calculations can predict the frequencies and intensities of the normal modes of vibration. barc.gov.in The effect of isotopic substitution is particularly pronounced and predictable. uni-muenchen.delibretexts.org Replacing hydrogen with deuterium significantly increases the reduced mass of the vibrating system. nih.gov Consequently, the vibrational frequencies for modes involving the substituted atoms, such as the C-D stretching and bending modes, are predicted to be significantly lower than the corresponding C-H modes. libretexts.org This isotopic shift is a key diagnostic tool; for example, the C-H stretching frequency around 2960 cm⁻¹ would be expected to shift to approximately 2200 cm⁻¹ for a C-D bond. uni-muenchen.de

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration Note: This table illustrates the typical effect of C-5 deuteration on key vibrational modes of a pentanoate chain, based on established principles of isotopic substitution. uni-muenchen.delibretexts.org

Vibrational Mode Typical C-H Frequency (cm⁻¹) Predicted C-D Frequency (cm⁻¹) Isotopic Ratio (νH / νD)
Symmetric Stretch ~2870 ~2100 ~1.37
Asymmetric Stretch ~2960 ~2210 ~1.34
Bending (Scissoring) ~1460 ~1050 ~1.39

Modeling of Deuterium Isotope Effects on Reaction Pathways and Transition States

Computational modeling is essential for understanding how isotopic substitution affects the rates and mechanisms of chemical reactions. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart. libretexts.orgnih.gov This phenomenon is primarily rooted in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. libretexts.org

Theoretical methods are used to map the potential energy surface of a reaction, identifying the reactants, products, and the high-energy transition state that connects them. researchgate.netgithub.ioyoutube.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. For a reaction involving the cleavage of the C-H bond at the C-5 position, the ZPVE of the C-D bond in this compound would be lower than the corresponding C-H bond. If this bond is broken or significantly weakened in the transition state, the difference in ZPVE between the deuterated and non-deuterated reactants is largely lost, resulting in a higher activation energy for the deuterated species. libretexts.org This leads to a "primary" KIE (kH/kD > 1), indicating a slower reaction rate for the deuterated compound. nih.gov

A relevant reaction pathway for a β-keto ester is keto-enol tautomerization. muni.czacs.org Computational studies can model the transition states for both acid- and base-catalyzed enolization, calculating the activation barriers and predicting the magnitude of the KIE. rsc.orgemerginginvestigators.org By analyzing the geometry and vibrational frequencies of the calculated transition state, researchers can confirm whether the C-H(D) bond is indeed being broken in the rate-determining step of the reaction. nih.gov In some cases, quantum tunneling, where a particle passes through an energy barrier rather than over it, can also contribute to the KIE, a phenomenon that can be investigated computationally. wikipedia.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Deuterated Systems

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules and to predict their chemical reactivity. mdpi.com As the electronic structure is determined by the arrangement of electrons, which is largely insensitive to the nuclear mass, the calculated electronic properties of this compound are expected to be nearly identical to its non-deuterated analogue. doi.org

DFT calculations provide access to a range of "reactivity descriptors" derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the LUMO, for example, indicates the propensity of the molecule to accept electrons, highlighting electrophilic sites. For a keto-ester, DFT calculations would identify the carbonyl carbons of both the keto and ester groups as primary electrophilic centers, susceptible to nucleophilic attack. nih.gov

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. nih.gov Red-colored, electron-rich regions (negative potential) indicate sites prone to electrophilic attack, such as the carbonyl oxygen atoms. Blue-colored, electron-poor regions (positive potential) indicate sites susceptible to nucleophilic attack. nih.gov

Table 3: Representative DFT-Calculated Reactivity Descriptors Note: This data is representative for a generic keto-ester like methyl 5-oxopentanoate, as electronic properties are not significantly affected by deuteration. nih.govresearchgate.net

Descriptor Calculated Value (eV) Interpretation
HOMO Energy -7.5 eV Energy of the highest energy electrons; related to ionization potential and nucleophilicity.
LUMO Energy -0.8 eV Energy of the lowest energy empty orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap 6.7 eV Relates to chemical stability and reactivity; a larger gap implies higher stability.

| Electrophilicity Index (ω) | 1.8 eV | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. |

Advanced Reactivity and Transformations of Oxo Pentanoic 5,5,5 D3 Acid Methyl Ester

Deuterium (B1214612) Retention and Exchange in Complex Chemical Reactions

The three deuterium atoms on the C-5 position of Oxo-pentanoic-5,5,5-d3 acid methyl ester serve as a stable isotopic label. Unlike protons in the alpha position to a carbonyl group, which can be readily exchanged under acidic or basic conditions via enolization, the C-D bonds at the C-5 position are not activated for simple exchange. This inherent stability is crucial for its application in mechanistic studies and as a tracer in metabolic pathways.

However, under specific reaction conditions, the fate of these deuterium atoms can provide significant insight into reaction mechanisms.

Radical Reactions: In reactions proceeding through radical intermediates, the presence of heavier deuterium atoms can lead to a kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a corresponding C-H bond. Studying the KIE can help determine if C-H (or C-D) bond cleavage at the 5-position is the rate-determining step of a reaction.

Enzymatic Reactions: In biochemical transformations, enzymes can exhibit high specificity. The retention or loss of deuterium can elucidate enzymatic mechanisms. For example, if an enzyme-catalyzed reaction involves the formation of an intermediate that affects the terminal methyl group, monitoring the deuterium content in the product versus the starting material reveals the stereochemistry and mechanism of the enzymatic action.

Migration/Rearrangement Reactions: In certain molecular rearrangements, if the terminal methyl group is involved in a migration, the deuterium label allows for its path to be tracked unambiguously.

The stability of the C-D bonds at the C-5 position under standard organic synthesis conditions ensures that the isotopic label is retained throughout multi-step synthetic sequences, making it a reliable tracer.

Stereoselective Transformations and Chiral Pool Applications

The prochiral ketone at the 4-position of the oxo-pentanoic acid backbone is a key site for stereoselective transformations. The reduction of this ketone can lead to the formation of a chiral hydroxyl group, and controlling the stereochemistry of this new center is of significant interest in asymmetric synthesis.

Enzymatic Bioreductions: One of the most effective methods for achieving high stereoselectivity is through enzymatic catalysis. Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric bioreduction of α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversion rates. researchgate.net While the substrate is a saturated keto-ester, other enzymes like ketoreductases (KREDs) can be screened for the stereoselective reduction of the C-4 carbonyl group. The choice of enzyme can dictate whether the (R)- or (S)-alcohol is produced, providing access to both enantiomers which are valuable precursors for bioactive molecules. researchgate.net

The table below illustrates typical outcomes from screening ene-reductases on various γ-oxo esters, demonstrating the potential for achieving high stereoselectivity.

EnzymeSubstrate (analogous γ-oxo ester)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
YqjMEthyl 4-oxo-2-pentenoate>99>99(R)
OPR1Ethyl 4-oxo-2-pentenoate>99>99(R)
OYE2Ethyl 4-oxo-2-pentenoate9598(S)
OYE3Ethyl 4-oxo-2-pentenoate8085(R)

This data is representative of the stereoselectivity achievable with this class of enzymes and substrates. researchgate.net

Chiral Pool Applications: The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for complex syntheses. escholarship.orgresearchgate.net While this compound itself is not a primary chiral pool molecule, it can be synthesized from or used to access chiral building blocks. For instance, chiral precursors like (S)-malic acid could potentially be elaborated through multi-step synthesis to generate an enantiomerically pure version of the target molecule. researchgate.net More commonly, the stereoselective reduction product, methyl (R)- or (S)-4-hydroxy-5,5,5-d3-pentanoate, becomes a valuable chiral building block for the total synthesis of natural products and pharmaceuticals. escholarship.org

Photochemical and Thermal Reactions of Deuterated Oxo-Esters

The presence of a carbonyl group makes deuterated oxo-esters susceptible to specific photochemical and thermal reactions. The deuterium label is particularly useful for elucidating the mechanisms of these transformations.

Photochemical Reactions: Upon absorption of UV light, the carbonyl group can be excited to a reactive state, leading to several possible reaction pathways:

Norrish Type II Reaction: This is a common intramolecular reaction for ketones possessing accessible gamma-hydrogens. In the case of this compound, the molecule lacks gamma-hydrogens relative to the ketone. However, related keto-esters with such hydrogens undergo abstraction to form a 1,4-biradical, which can then cyclize to a cyclobutanol (B46151) or cleave into an enol and an alkene. The use of deuterium labeling at other positions would be instrumental in tracking the hydrogen/deuterium abstraction step.

Paterno-Büchi Reaction: This [2+2] cycloaddition reaction occurs between an excited carbonyl group and an alkene, forming an oxetane. clockss.org While this is an intermolecular reaction, the deuterated oxo-ester could be reacted with various alkenes to form deuterated oxetanes. These products can be valuable as precursors for branched-chain carbohydrates or other complex molecules. clockss.org The regioselectivity of such reactions can often be complementary between thermal and photochemical pathways. clockss.org

Thermal Reactions: Thermal reactions of oxo-esters are less common than photochemical ones but can be induced under specific conditions. At high temperatures, decarboxylation or other fragmentation pathways may occur. For instance, thermal reactions of strained systems containing keto-ester functionalities, such as fenestranes, have been shown to proceed via cleavage of cyclobutane (B1203170) rings, although such pathways can be stereospecific and sometimes proceed through symmetry-forbidden routes due to skeletal strain. sci-hub.se

The mechanisms of both photochemical and thermal reactions can be complex, involving intermediates like biradicals or transition states whose nature can be probed by observing kinetic isotope effects associated with the deuterated methyl group. mdpi.comnih.gov

Derivatization Strategies for Synthesis of Specialized Research Probes

The true value of this compound lies in its utility as a precursor for specialized research probes. The combination of reactive functional groups (ketone and ester) and a stable isotopic label allows for its derivatization into tools for analytical and biochemical research.

Internal Standards for Mass Spectrometry: The most direct application is its use as an internal standard for quantitative analysis. Many biological molecules are structurally similar to oxo-pentanoic acid. By using a deuterated standard, which has a higher mass but nearly identical chemical and physical properties to the non-deuterated analyte, precise quantification via mass spectrometry can be achieved. The standard is added at a known concentration to a sample, and the ratio of the analyte to the standard is used to determine the analyte's concentration, correcting for sample loss during preparation and ionization variability.

Metabolic Tracers: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be introduced into biological systems. The deuterium label allows researchers to trace the metabolic fate of the 5-oxopentanoic acid backbone. By analyzing metabolites for the presence of the +3 mass unit shift from the deuterium atoms, new metabolic pathways can be discovered and the flux through existing pathways can be quantified.

Derivatization for Enhanced Detection: The ketone and ester functionalities serve as chemical handles for attaching other molecular tags.

Ketone Derivatization: The carbonyl group can be reacted with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. This strategy can be used to attach fluorescent tags, biotin (B1667282) for affinity purification, or other reporter groups.

Ester Modification: The methyl ester can be hydrolyzed to the free acid and then coupled with amines using standard peptide coupling reagents (e.g., EDC, DCC) to form amides. This allows for the attachment of amino acids, peptides, or other amine-containing probes.

The table below summarizes potential derivatization strategies.

Functional GroupReagentProductApplication
Ketone (C-4)Dansyl hydrazineFluorescent hydrazoneFluorescent labeling for imaging or HPLC detection
Ketone (C-4)Biotin hydrazideBiotinylated probeAffinity-based purification of binding partners
Methyl EsterLiOH, then EDC/NHS + Amine-ProbeAmide-linked probeAttachment of various functional probes
Methyl EsterLiAlH4 (or other reducing agents)Deuterated diolSynthesis of labeled diol building blocks

These strategies enable the transformation of this compound from a simple labeled molecule into a sophisticated tool for detailed scientific investigation.

Future Research Directions and Emerging Applications of Deuterated Oxo Pentanoic Esters

Integration into Advanced Materials Science Research (e.g., labeled monomers for polymer studies)

The precise synthesis of deuterated polymers is a cornerstone of modern materials science, enabling detailed investigations into polymer structure, dynamics, and phase behavior that are often inaccessible with other methods. researchgate.net Deuterated monomers are essential starting materials for creating these isotopically labeled polymers. europa.eu While not a polymerizable monomer itself, Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester represents a valuable precursor that could be chemically modified to produce a variety of deuterated monomers.

The primary application for such deuterated polymers is in neutron scattering techniques. researchgate.net Neutrons interact differently with hydrogen and deuterium (B1214612) nuclei, creating a "contrast" that can be used to highlight specific parts of a polymer chain or a blend of polymers. europa.eu By selectively labeling a polymer chain with deuterium, researchers can precisely study phenomena such as chain conformation in melts and solutions, the morphology of block copolymers, and the dynamics of polymer interfaces. researchgate.net

Future research could focus on transforming this compound into labeled acrylate, styrene, or lactone monomers. These deuterated monomers could then be polymerized to create polymers with a selectively deuterated terminus. Such materials would be invaluable for studying:

Polymer Chain Dynamics: Investigating the movement and relaxation of polymer chain ends, which significantly influence the material's bulk properties like viscosity and elasticity.

Surface and Interfacial Properties: Analyzing the segregation of chain ends at polymer surfaces and interfaces, a critical factor in adhesion, wetting, and the performance of nanocomposites.

Self-Assembly Mechanisms: Elucidating the role of end-groups in the self-assembly of block copolymers into highly ordered nanostructures.

Research AreaApplication of Deuterated MonomerInformation Gained
Polymer Blends Labeling one polymer component in a blend for Small-Angle Neutron Scattering (SANS).Phase behavior, miscibility, and interfacial thickness between the two polymers.
Block Copolymers Selectively deuterating one block of the copolymer.Precise determination of microdomain morphology, size, and ordering.
Polymer Adsorption Studying deuterated polymer chains adsorbing onto a surface from a solution.Conformation of adsorbed layers, chain density, and layer thickness.
Polymer Dynamics Using Neutron Spin Echo (NSE) on polymers with deuterated segments.Segmental motion, chain diffusion rates, and relaxation mechanisms.

The development of synthetic routes from specifically labeled esters to functional monomers is a promising direction that will supply materials scientists with the sophisticated probes needed to design next-generation polymers. researchgate.net

Exploration in Catalysis and Asymmetric Synthesis with Isotopic Probes

Isotopically labeled compounds are powerful tools for elucidating the mechanisms of complex chemical reactions. catalysis.blog The replacement of hydrogen with deuterium can slow down reactions where the C-H bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govresearchgate.net Measuring the KIE provides invaluable insight into the transition state of a reaction, helping chemists to understand and optimize catalytic processes. numberanalytics.com

This compound, with its terminal deuterated methyl group adjacent to a carbonyl, is an ideal probe for studying a variety of catalytic reactions, including C-H activation, enolate formation, and condensation reactions. The strength of the C-D bond compared to the C-H bond means that reactions involving the abstraction of a deuterium from the C5 position will proceed at a different rate than for the non-deuterated analogue.

Future applications in this area include:

Mechanistic Studies of C-H Activation: Using this compound as a substrate in transition-metal-catalyzed C-H functionalization reactions to determine if the initial C-H bond cleavage is the rate-limiting step.

Asymmetric Catalysis: In stereoselective synthesis, understanding the precise mechanism is crucial for achieving high enantioselectivity. nih.gov Deuterated substrates can help to clarify the transition state geometry in reactions that build new stereocenters, such as asymmetric aldol (B89426) or Michael reactions involving the enolate of the keto-ester.

Enzyme Catalysis: Many enzymes catalyze reactions involving the cleavage of a C-H bond. nih.gov Using this compound as a substrate mimic could help to probe the mechanisms of enzymes like ketosteroid isomerase or other metabolic enzymes that process keto-acids.

Catalysis TypeResearch QuestionRole of Deuterated Ester
Homogeneous Catalysis Is C-H activation the rate-determining step in a new functionalization reaction?Compare reaction rates of deuterated vs. non-deuterated ester. A significant KIE points to C-H cleavage in the transition state.
Asymmetric Synthesis What is the mechanism of stereocontrol in an enantioselective enolate addition?Probe for secondary KIEs to understand changes in hybridization at or near the reacting center in the transition state.
Biocatalysis Does an enzyme utilize quantum tunneling for hydrogen transfer?Investigate temperature dependence of the KIE. Anomalously large KIEs can be an indication of quantum mechanical tunneling. nih.govresearchgate.net

The strategic placement of deuterium in this compound makes it a versatile probe for answering fundamental questions in both synthetic and biological catalysis.

Development of Novel Chemical Probes for Interdisciplinary Research

The applications of deuterated compounds extend beyond chemistry into interdisciplinary fields such as biology, environmental science, and medicine. researchgate.netnih.gov When used as tracers, these stable isotope-labeled molecules can be tracked through complex systems without the need for radioactive isotopes. Their distinct mass allows for sensitive detection and quantification by mass spectrometry.

This compound can serve as a precursor for or a direct chemical probe in several interdisciplinary areas:

Metabolic Pathway Analysis: 5-Oxopentanoic acid (also known as α-ketoadipic acid in its dicarboxylic form) is related to intermediates in the metabolism of amino acids like lysine (B10760008) and tryptophan. A deuterated version could be used in metabolic flux analysis to trace the fate of these metabolites in healthy and diseased states, providing insights into metabolic regulation. ontosight.ai

Pharmacokinetic Studies: In drug discovery, deuteration is used to alter a drug's metabolic profile, often to increase its metabolic stability and half-life. nih.govnih.gov While not a drug itself, deuterated fragments like this ester can be incorporated into larger drug candidates. Studying the metabolism of this simple deuterated keto-ester can provide fundamental data on the enzymatic stability of deuterated methyl ketone moieties.

Environmental Fate and Transport: Understanding how chemicals are degraded in the environment is crucial for risk assessment. Deuterium-labeled compounds can be used as tracers to study the degradation pathways of pollutants in soil and water, helping to distinguish between biological and abiotic degradation processes. chemrxiv.org

Research FieldApplication of Deuterated ProbePotential Insights
Metabolomics Administering the labeled compound to cells or organisms and tracking its conversion using LC-MS.Elucidation of novel metabolic pathways, identification of enzyme deficiencies, and understanding metabolic reprogramming in diseases.
Drug Discovery Incorporating the d3-oxo-pentanoate moiety into a potential drug molecule.Assessing the impact of terminal methyl group deuteration on metabolic clearance by cytochrome P450 enzymes. nih.gov
Environmental Science Spiking soil or water samples with the labeled ester to monitor its degradation products.Determining biodegradation rates and pathways, and identifying persistent transformation products. chemrxiv.org

The development of a library of such deuterated building blocks is essential for pushing the boundaries of research in these interconnected fields.

Methodological Advancements in Deuterium Labeling Technologies and Strategies

The expanding applications for deuterated compounds necessitate continuous innovation in the methods used to synthesize them. While effective, many current labeling techniques can be expensive, require harsh conditions, or lack selectivity for complex molecules. The synthesis of a specifically labeled molecule like this compound highlights the need for precise and efficient synthetic strategies.

Future research in this area will likely focus on several key objectives:

Developing Late-Stage Deuteration Methods: Creating reactions that can introduce deuterium into a complex molecule at a late stage of its synthesis is highly desirable. This avoids the need to carry the isotope through a lengthy multi-step synthesis. Methods based on transition-metal-catalyzed hydrogen isotope exchange (HIE) are particularly promising. acs.orgresearchgate.net

Improving Selectivity: Achieving high regioselectivity (labeling a specific position) and chemoselectivity (labeling one functional group in the presence of others) is a major challenge. New catalysts and reagents are needed to precisely target specific C-H bonds for deuteration.

Using Economical Deuterium Sources: Many deuteration reactions rely on expensive deuterium gas (D₂). Developing methods that can efficiently use cheaper and safer deuterium sources like heavy water (D₂O) is a critical goal for making deuterated compounds more accessible. nih.gov

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer new avenues for C-H deuteration under mild conditions. rsc.org These green chemistry approaches could provide novel selectivity and expand the scope of accessible deuterated molecules.

Labeling StrategyDescriptionAdvantages
Hydrogen Isotope Exchange (HIE) A catalyst (e.g., Iridium-based) facilitates the direct exchange of C-H bonds with a deuterium source. acs.orgCan be applied late-stage, atom-economical.
Reductive Deuteration A functional group (e.g., a halide or double bond) is reduced using a deuterated reagent (e.g., NaBD₄, D₂ gas).High levels of deuterium incorporation at specific sites.
Deuterated Building Blocks Small, simple deuterated molecules are prepared and then used in multi-step syntheses.Provides access to specifically labeled complex molecules.
Photoredox Catalysis Visible light is used to generate reactive intermediates that abstract hydrogen, followed by quenching with a deuterium donor. nih.govExtremely mild reaction conditions, high functional group tolerance.

Continued advancements in these synthetic methodologies will be crucial for realizing the full potential of deuterated esters and other labeled compounds in science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing deuterated methyl esters like Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester?

  • Methodological Answer : Deuterated β-keto esters are typically synthesized via isotopic exchange or by incorporating deuterated precursors during esterification. For example, methyl 3-oxo-pentanoate analogs can be prepared using methyl bromoacetate and nitriles in a one-step reaction under controlled conditions . For the deuterated variant, substituting standard reagents with deuterated analogs (e.g., D₂O or CD₃OD) during synthesis or post-synthetic deuteration may optimize isotopic purity. Reaction monitoring via NMR or mass spectrometry is critical to confirm deuterium incorporation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS or LC-MS : To assess molecular weight (expected ~133.16 g/mol for non-deuterated form; +3 amu for deuterated) and detect impurities .
  • ¹H/²H NMR : Confirm deuterium substitution at the 5-position by observing the absence of proton signals at δ ~2.4–2.6 ppm (methylene adjacent to the ketone) .
  • IR Spectroscopy : Verify the ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) functional groups .

Q. What are the primary research applications of deuterated β-keto esters in academic studies?

  • Methodological Answer : These compounds are used as isotopic tracers in:

  • Metabolic Pathway Analysis : Tracking deuterium incorporation in lipid or drug metabolism studies.
  • Kinetic Isotope Effect (KIE) Studies : Investigating reaction mechanisms (e.g., enzymatic catalysis) by comparing rates of deuterated vs. non-deuterated substrates .

Advanced Research Questions

Q. How do deuterium substitutions impact the physicochemical properties of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuterium introduces subtle changes:

  • Boiling Point : Slight increase due to higher molecular mass (e.g., non-deuterated methyl 4-oxopentanoate has a boiling point of ~202.67 kPa at 507.5 K; deuterated variants may show minor elevation) .
  • Solubility : Reduced solubility in polar solvents due to isotopic mass effects, requiring adjustments in solvent selection for reactions .
  • Stability : Enhanced thermal stability in deuterated esters, as C-D bonds are stronger than C-H bonds, which can be quantified via thermogravimetric analysis (TGA) .

Q. What challenges arise in quantifying trace impurities in deuterated esters, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Co-elution of deuterated and non-deuterated species in chromatography.
  • Solution : Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns. For example, a +3 amu shift in the molecular ion cluster confirms deuterium incorporation .
  • Challenge : Residual protonated impurities in synthetic batches.
  • Solution : Optimize deuteration conditions (e.g., excess D₂O, repeated exchange cycles) and validate via ²H NMR .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electronic effects of deuterium on the ketone’s electrophilicity. For example, compare the LUMO energy of deuterated vs. non-deuterated esters to predict reactivity trends in aldol condensations .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for deuterated substrates, leveraging data from similar esters like methyl levulinate (4-oxopentanoate) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for non-deuterated analogs: How to reconcile conflicting data?

  • Methodological Answer : Variations in melting points (e.g., methyl 4-oxopentanoate vs. methyl 5-oxopentanoate) may arise from polymorphic forms or impurities. Resolve by:

  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).
  • DSC Analysis : Measure phase transitions directly and compare with literature values from authoritative sources like NIST .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.